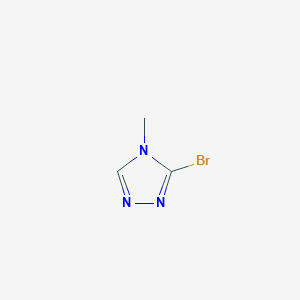
2-Metilpiridina-3,4-diamina
Descripción general
Descripción
2-Methylpyridine-3,4-diamine is a useful research compound. Its molecular formula is C6H9N3 and its molecular weight is 123.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methylpyridine-3,4-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylpyridine-3,4-diamine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis en flujo de 2-metilpiridinas
Se sintetizó una serie de 2-metilpiridinas simples utilizando una configuración de flujo continuo simplificada de sobremesa . Las reacciones procedieron con un alto grado de selectividad, produciendo piridinas α-metiladas de una manera mucho más ecológica que la que es posible utilizando protocolos de reacción por lotes convencionales . Este método representa un protocolo sintéticamente útil que es superior a los procesos por lotes en términos de tiempos de reacción más cortos, mayor seguridad, evitación de procedimientos de trabajo y reducción de residuos .
Estrategia de separación para mezclas de 3- y 4-metilpiridina
En la industria química, la separación de mezclas de piridina (PYR), 2-, 3- y 4-metilpiridina (2MP, 3MP y 4MP) sigue siendo un desafío significativo . Se proporciona un posible candidato a huésped para la separación de 3-metilpiridina (3MP) de 4-metilpiridina (4MP), isómeros que son extremadamente difíciles de separar por medios convencionales . Esto proporciona una estrategia de separación alternativa y más fácil .
Aplicaciones industriales
Las metilpiridinas, incluida la 2-Metilpiridina-3,4-diamina, tienen amplias aplicaciones industriales como solventes, colorantes y también como precursores de innumerables compuestos farmacéuticos y agroquímicos, así como en la preparación de diversos polímeros y textiles .
Mecanismo De Acción
While there isn’t specific information available on the mechanism of action for 2-Methylpyridine-3,4-diamine, a related compound, Amifampridine, which is used in the treatment of a number of rare muscle diseases, works by inhibiting the release of acetylcholine as antibodies involved in the host response against certain cancers cross-react with Ca2+ channels on the prejunctional membrane .
Safety and Hazards
Direcciones Futuras
In terms of future directions, 2-Methylpyridines have been used in a wide range of industries, such as fine chemicals, polymers, agrochemicals, etc . Therefore, it is necessary to establish a sensitive, efficient, and simple method for the determination of compounds such as pyridines in soil samples .
Análisis Bioquímico
Biochemical Properties
It is known that pyridine derivatives can interact with various enzymes, proteins, and other biomolecules The nature of these interactions can vary widely depending on the specific structure of the pyridine derivative and the biomolecules it interacts with
Cellular Effects
The cellular effects of 2-Methylpyridine-3,4-diamine are currently unknown. It is known that pyridine derivatives can have various effects on cells. For example, some pyridine derivatives have been found to exhibit cytotoxic activity against cancer cell lines
Molecular Mechanism
It is known that pyridine derivatives can interact with various biomolecules at the molecular level, potentially leading to changes in gene expression, enzyme inhibition or activation, and other effects
Temporal Effects in Laboratory Settings
It is known that the effects of chemical compounds can change over time due to factors such as stability, degradation, and long-term effects on cellular function
Dosage Effects in Animal Models
It is known that the effects of chemical compounds can vary with different dosages in animal models, potentially leading to threshold effects, toxic effects at high doses, and other effects
Metabolic Pathways
It is known that pyridine derivatives can be involved in various metabolic pathways, potentially interacting with various enzymes and cofactors and affecting metabolic flux or metabolite levels
Transport and Distribution
It is known that chemical compounds can be transported and distributed within cells and tissues in various ways, potentially interacting with various transporters or binding proteins and affecting their localization or accumulation
Subcellular Localization
It is known that chemical compounds can localize to specific compartments or organelles within cells, potentially affecting their activity or function
Propiedades
IUPAC Name |
2-methylpyridine-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-4-6(8)5(7)2-3-9-4/h2-3H,8H2,1H3,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCMHIHWZCWXQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10597956 | |
| Record name | 2-Methylpyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15931-19-8 | |
| Record name | 2-Methylpyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methylpyridine-3,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














